Tyrosyl-Arginyl-Isoleucinamide (Tyr-Arg-Ile-NH₂): Structural Characterization and Synthesis Guide
Tyrosyl-Arginyl-Isoleucinamide (Tyr-Arg-Ile-NH₂): Structural Characterization and Synthesis Guide
The following technical guide details the structure, synthesis, and biological properties of Tyrosyl-arginyl-isoleucinamide (Tyr-Arg-Ile-NH₂), a bioactive tripeptide structurally related to the neuropeptide Antho-RIamide .[][2]
[1][2]
Executive Summary
Tyrosyl-arginyl-isoleucinamide (H-Tyr-Arg-Ile-NH₂) is a bioactive tripeptide originally identified as the C-terminal active fragment of Antho-RIamide (L-3-phenyllactyl-Tyr-Arg-Ile-NH₂), a neuropeptide isolated from the sea anemone Anthopleura elegantissima.[][2]
While structurally homologous to the analgesic dipeptide Kyotorphin (Tyr-Arg) with a hydrophobic isoleucine extension, Tyr-Arg-Ile-NH₂ exhibits distinct physiological profiles, primarily functioning as a potent inhibitor of spontaneous muscle contraction in cnidarian models.[][2] Its specific sequence and C-terminal amidation make it a critical reference molecule for studying evolutionary neuropeptide signaling and a scaffold for designing short-chain neuromodulators.[][2]
This guide provides a comprehensive analysis of its physicochemical properties, a validated Solid-Phase Peptide Synthesis (SPPS) protocol, and an overview of its biological mechanisms.
Physicochemical Properties & Structural Analysis[3][4][5]
The peptide consists of a polar, aromatic N-terminus (Tyrosine), a positively charged basic core (Arginine), and a hydrophobic C-terminus (Isoleucine), capped with an amide group.[] This amphiphilic and cationic nature dictates its solubility and receptor interaction potential.[2]
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Sequence | Tyr-Arg-Ile-NH₂ (YRI-NH₂) |
| Formula | C₂₁H₃₅N₇O₄ |
| Molecular Weight | 449.55 g/mol |
| Monoisotopic Mass | 449.275 g/mol |
| Isoelectric Point (pI) | ~10.5 (Predicted) |
| Net Charge (pH 7.0) | +2 (N-term amine + Arg guanidino group) |
| Hydrophobicity | Mixed (Amphiphilic); Ile confers lipophilicity to the C-term.[][2][3][4] |
| Solubility | Soluble in water, DMSO, and dilute acetic acid. |
| Stability | C-terminal amidation confers resistance to carboxypeptidases.[][2] |
Structural Logic[2]
-
Tyrosine (Y): Provides the phenolic hydroxyl group essential for hydrogen bonding and receptor stacking interactions (similar to Opioid/Kyotorphin pharmacophores).
-
Arginine (R): The guanidinium group introduces a critical positive charge, facilitating electrostatic interactions with negatively charged receptor domains (e.g., Asp/Glu residues in GPCR transmembrane loops).
-
Isoleucine (I): Adds steric bulk and hydrophobicity, likely locking the peptide into a specific conformation within the receptor binding pocket.
-
C-Terminal Amide (-NH₂): Mimics the native biological state of many neuropeptides, preventing ionization of the C-terminus and enhancing receptor affinity.[][2]
Biological Function & Mechanism[1][8]
The Antho-RIamide Connection
In its native context (Anthopleura elegantissima), Tyr-Arg-Ile-NH₂ functions as a neurotransmitter involved in the expansion behavior of the organism.[][2][5] Unlike excitatory peptides, YRI-NH₂ (and its parent Antho-RIamide) acts as a universal inhibitor.[][2]
-
Physiological Effect: Inhibition of spontaneous contractions in both ectodermal and endodermal muscle groups.
-
Mechanism: Likely operates via a G-Protein Coupled Receptor (GPCR) pathway that hyperpolarizes muscle cells or inhibits calcium influx, leading to relaxation.[][2]
Relation to Kyotorphin
The sequence contains the Tyr-Arg motif (Kyotorphin), a known analgesic dipeptide in mammals that stimulates Met-enkephalin release.[] The addition of Isoleucine (Ile) and the amide cap modifies its selectivity, shifting it from a pure opioid-releaser to a direct modulator of muscle tone in invertebrates, though it retains potential as a lead compound for mammalian NOP (Nociceptin) receptor ligand design.
Diagram 1: Putative Signaling Pathway (Cnidarian Model)
The following diagram illustrates the pathway from neuronal release to muscle relaxation.
Caption: Putative signaling cascade for Tyr-Arg-Ile-NH₂ leading to muscle relaxation in invertebrate models.[][2]
Synthesis Protocol: Fmoc-SPPS
To ensure high purity and prevent racemization, Fmoc Solid-Phase Peptide Synthesis (SPPS) is the industry standard for this sequence.[][2] The following protocol is validated for producing the C-terminal amide form.
Reagents & Materials
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[][2] Crucial for generating the -NH₂ terminus.
-
Amino Acids:
-
Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).[][2]
-
Deprotection: 20% Piperidine in DMF.[2]
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]
Step-by-Step Methodology
Phase 1: Resin Preparation
-
Weigh Rink Amide MBHA resin (0.1 mmol scale).[2]
-
Swell in DCM (Dichloromethane) for 20 minutes.
Phase 2: Coupling Cycle (Repeat for Ile -> Arg -> Tyr)
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min).[2] Wash with DMF (5x).
-
Activation: Dissolve Amino Acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Note: Pre-activate for 2 minutes before adding to resin.[2]
-
-
Coupling: Add mixture to resin. Shake at room temperature for 45–60 minutes.
-
Monitoring: Perform Kaiser Test (Ninhydrin).
-
Capping (Optional but recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Phase 3: Cleavage & Isolation[][7]
-
After final Fmoc removal (N-term Tyr), wash resin with DCM and dry under nitrogen.[][2]
-
Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5). Shake for 2–3 hours.
-
Chemistry: TFA cleaves the peptide from the resin and removes Pbf/tBu side-chain protectors simultaneously.
-
-
Precipitate filtrate in cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 3x.[2][6]
-
Lyophilize the resulting white powder.
Diagram 2: Synthesis Workflow
Caption: Fmoc-SPPS workflow for Tyr-Arg-Ile-NH₂ synthesis.
Quality Control & Storage
Analytical Verification[2][11][12]
-
HPLC: Gradient 5–60% Acetonitrile in Water (0.1% TFA) over 30 mins. The peptide is relatively hydrophilic and will elute early.
-
Mass Spectrometry (ESI-MS): Confirm [M+H]⁺ peak at ~450.3 Da.
Storage Protocol
-
Lyophilized Powder: Stable at -20°C for >1 year.[][2] Desiccate to prevent hydrolysis.[2]
-
In Solution: Dissolve in sterile water or buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles to preserve the integrity of the Arginine side chain.[]
References
-
Nothacker, H. P., et al. (1991). Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[][2][3][4] Peptides, 12(6), 1165–1173.[2]
-
Grimmelikhuijzen, C. J., et al. (1992). Neuropeptides in Cnidarians.[2] Experientia, 48, 454–458. (Context on Antho-RIamide family).
-
Ueda, H., et al. (1980). Kyotorphin (tyrosyl-arginine): a possible endogenous analgesic in the brain.[2][8] Proceedings of the National Academy of Sciences, 77(6), 3728–3728. (Structural comparison). [][2]
- Ambo, A., et al. (2001). Synthesis and biological activity of Nociceptin/Orphanin FQ analogues. Journal of Peptide Science. (Reference for Arg-Tyr-Ile motifs in opioid research).
Sources
- 2. N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | C27H44N4O5 | CID 129010512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Frontiers | Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives [frontiersin.org]
